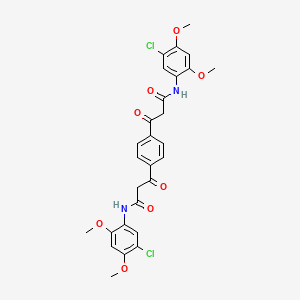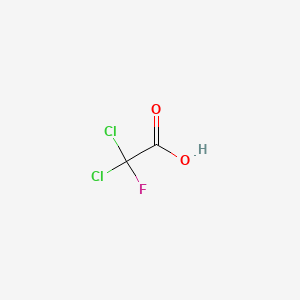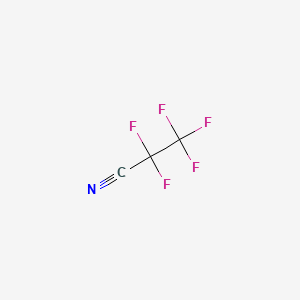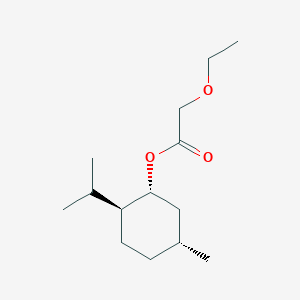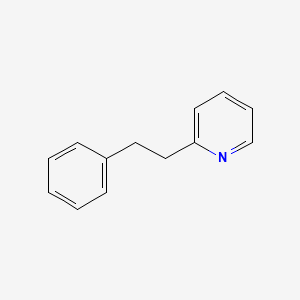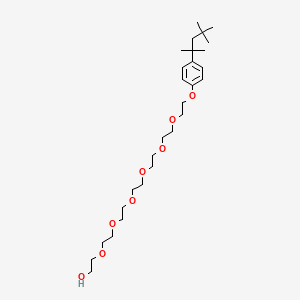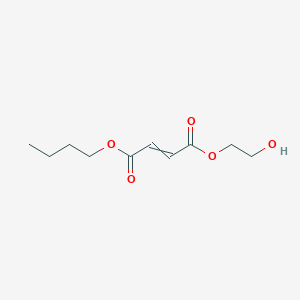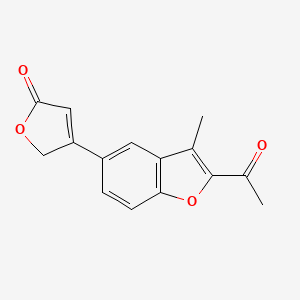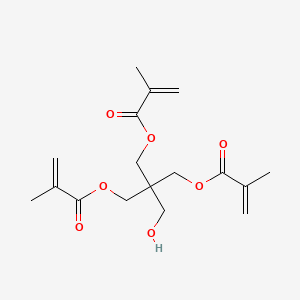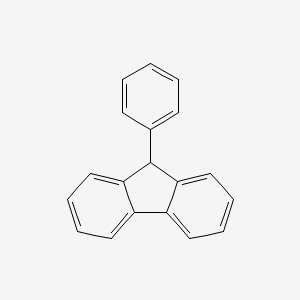
9-PHENYL-9H-FLUORENE
Overview
Description
9-Phenyl-9H-fluorene is an organic compound with the chemical formula C19H14. It is a derivative of fluorene, where a phenyl group replaces the hydrogen atom at the 9-position on the fluorene molecule . This compound is known for its white to pale yellow crystalline form and good thermal stability. It is soluble in various organic solvents such as dichloromethane, ethanol, and xylene .
Preparation Methods
The preparation of 9-Phenyl-9H-fluorene can be achieved through aromatic electrophilic substitution reactions. A common synthetic method involves the condensation reaction of fluorene with phenyl bromide under basic conditions . The choice of catalyst and reaction conditions significantly affect the yield and selectivity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
9-Phenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 9-phenylfluorenone.
Reduction: Reduction reactions can convert it to 9-phenyl-9-fluorenol.
Substitution: It can participate in substitution reactions, such as halogenation, to form compounds like 9-bromo-9-phenylfluorene
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-Phenyl-9H-fluorene has a wide range of applications in scientific research, particularly in the field of organic optoelectronic materials. Due to its excellent photoelectric properties, it is used as a light-emitting material in organic electroluminescent diodes (OLEDs) and organic solar cells . Additionally, it finds applications in organic field-effect transistors (OFETs), organic lasers, and liquid crystal displays . In the pharmaceutical industry, it serves as an intermediate in the synthesis of various compounds .
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-fluorene in optoelectronic applications involves its ability to absorb and emit light efficiently. The phenyl group enhances the compound’s electronic properties, making it suitable for use in devices that require high luminescence and stability . The molecular targets and pathways involved in its action are primarily related to its interaction with light and its ability to transfer electrons.
Comparison with Similar Compounds
9-Phenyl-9H-fluorene can be compared with other similar compounds such as:
9-Bromo-9-phenylfluorene: This compound is a halogenated derivative of this compound and is used in various organic synthesis reactions.
9-Phenyl-9-fluorenol: This is a reduced form of this compound and is used as an intermediate in the synthesis of other organic compounds.
Fluorene: The parent compound of this compound, used in the synthesis of various organic materials.
The uniqueness of this compound lies in its enhanced electronic properties due to the presence of the phenyl group, making it highly suitable for optoelectronic applications .
Properties
IUPAC Name |
9-phenyl-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14/c1-2-8-14(9-3-1)19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQCOVBALALRCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90229369 | |
| Record name | 9H-Fluorene, 9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
789-24-2 | |
| Record name | 9H-Fluorene, 9-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000789242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Phenylfluorene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27929 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9H-Fluorene, 9-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90229369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Hydroxy-5-[(phenylsulphonyl)amino]naphthalene-2,7-disulphonic acid](/img/structure/B1606456.png)
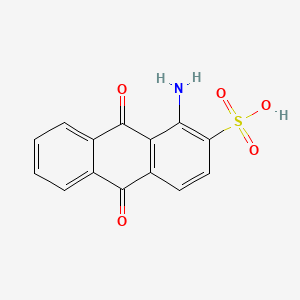
![Naphth[1,2-d][1,2,3]oxadiazole-5-sulfonic acid](/img/structure/B1606458.png)
